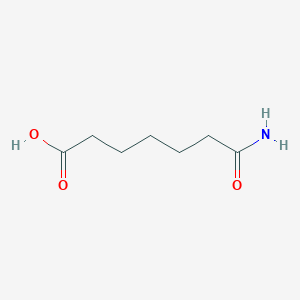

7-Amino-7-oxoheptanoic acid

Description

Contextualization within Bioorganic and Medicinal Chemistry Research

7-Amino-7-oxoheptanoic acid is a dually functionalized organic molecule, containing both a carboxylic acid and an amide group. Its seven-carbon chain places it in the category of medium-chain fatty acid derivatives. In the realm of bioorganic and medicinal chemistry, molecules like this are often designed and synthesized as probes to understand enzymatic mechanisms or as potential therapeutic agents. The presence of both hydrogen bond donor and acceptor groups, along with a flexible carbon backbone, allows for potential interactions with the active sites of various enzymes. Research into such compounds often involves a multidisciplinary approach, combining organic synthesis, biochemical assays, and structural biology to elucidate their mode of action at a molecular level.

Overview of Heptanoic Acid Derivatives in Biochemical Systems

Heptanoic acid, a seven-carbon straight-chain carboxylic acid, and its derivatives are found in various biological contexts. acs.org They are naturally present in some animal fats and plant oils. acs.org In biochemistry, fatty acids are fundamental to cellular structure and metabolism. While not as common as its even-chained counterparts, heptanoic acid and its derivatives have garnered research interest for their potential biological activities. acs.orgrcsb.org For instance, certain derivatives have been investigated for their antimicrobial properties. rcsb.org The hydrophobic nature of the heptanoic acid backbone, combined with the specific functionalities it carries, dictates its solubility and how it interacts with biological macromolecules. acs.org

Significance of Amide and Keto Functionalities in Biological Molecules

The amide and keto (or more broadly, carbonyl) functionalities are cornerstones of biological chemistry. The amide bond is the fundamental linkage in peptides and proteins, providing structural rigidity and stability. researchgate.net This stability arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. researchgate.net Amides are also capable of participating in hydrogen bonding, both as donors (from the N-H) and acceptors (at the carbonyl oxygen), which is crucial for the secondary and tertiary structures of proteins and for interactions with other biomolecules. researchgate.net

The keto group, a carbonyl group within a carbon chain, is a common feature in many natural products and has been extensively used by medicinal chemists. nih.gov The α-ketoamide motif, in particular, is considered a "privileged structure" in drug discovery due to its versatility. nih.govscispace.com It can confer specific conformational properties to a molecule and engage in hydrogen bonding. scispace.com Furthermore, the electrophilic nature of the carbonyl carbon in a keto group allows it to react with nucleophilic residues in enzyme active sites, leading to covalent inhibition. scispace.com In aqueous environments, the keto-carbonyl can exist in equilibrium with its hydrated gem-diol form, a feature that can be critical for its biological activity, as seen in its role as a transition-state analogue inhibitor. researchgate.netnih.gov

Detailed Research Findings

A significant area of research involving a stereoisomer of this compound is its role as an enzyme inhibitor. Specifically, (S)-2-amino-7-oxoheptanoic acid (AOH) has been identified as a transition-state analogue inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). acs.orgresearchgate.netnih.gov

The design of AOH as an arginase inhibitor is based on the principle of isosteric replacement, where the electrophilic aldehyde C=O bond mimics the C=N bond of the natural substrate, L-arginine. acs.orgresearchgate.netnih.gov This structural similarity allows the inhibitor to bind to the active site of arginase. acs.orgresearchgate.netnih.gov

X-ray crystallography studies of the rat arginase I enzyme in complex with AOH have provided detailed insights into its mechanism of inhibition. acs.orgrcsb.orgresearchgate.net These studies, conducted at a resolution of 2.20 Å, reveal that within the enzyme's active site, the aldehyde group of the inhibitor is not present as a simple carbonyl. rcsb.org Instead, it undergoes nucleophilic attack by a metal-bridging hydroxide (B78521) ion to form a tetrahedral gem-diol. acs.orgrcsb.orgresearchgate.net This hydrated form of the inhibitor is stabilized by interactions with the binuclear manganese cluster and key amino acid residues in the active site. acs.orgrcsb.orgresearchgate.net Specifically, one of the gem-diol's hydroxyl groups bridges the Mn²⁺₂ cluster and donates a hydrogen bond to the residue D128, while the other hydroxyl group donates a hydrogen bond to E277. acs.orgrcsb.orgresearchgate.net This binding mode of the neutral gem-diol effectively mimics the tetrahedral intermediate and its flanking transition states in the arginase-catalyzed reaction, thus leading to potent inhibition of the enzyme. acs.orgrcsb.orgresearchgate.net

The synthesis of such chiral amino acid aldehydes has been achieved through various synthetic routes, including reduction, oxidation, and Wittig-type reactions starting from commercially available derivatives of L-glutamic acid. acs.orgresearchgate.netnih.gov

The inhibitory potency of (S)-2-amino-7-oxoheptanoic acid has been quantified, and while it is a notable inhibitor, other compounds have been developed with even greater potency.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6705-64-2 | nih.gov |

| Topological Polar Surface Area | 80.4 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Comparative Inhibitory Activity of Selected Arginase Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant | Source |

| (S)-2-amino-7-oxoheptanoic acid (AOH) | Rat Arginase I | Kᵢ = 60 μM | researchgate.net |

| (S)-2-amino-7-oxoheptanoic acid (AOH) | Human Arginase I | Kd = 60 ± 8 μM | nih.gov |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I | Kᵢ = 0.11 μM | frontiersin.org |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase II | Kᵢ = 0.25 μM (at pH 7.5) | frontiersin.org |

| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase I | Kᵢ = 0.4–0.6 μM | frontiersin.org |

| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase II | Kᵢ = 0.31 μM (at pH 7.5) | frontiersin.org |

| N-ω-hydroxy-L-arginine (NOHA) | Arginase | Kᵢ = 500 mM | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

7-amino-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGGBVDRZUZSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558914 | |

| Record name | 7-Amino-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-64-2 | |

| Record name | 7-Amino-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Amino 7 Oxoheptanoic Acid

Established Chemical Synthesis Routes for 7-Amino-7-oxoheptanoic Acid

Direct and well-documented synthetic routes specifically for this compound are not extensively reported in publicly available scientific literature. However, established methods for the synthesis of structurally similar compounds, such as 7-aminoheptanoic acid, provide a foundational basis for proposing viable synthetic strategies.

Approaches Involving Halogenated Precursors and Amination

A plausible synthetic route to this compound could, by analogy, involve a precursor such as 7-bromo-7-oxoheptanoic acid or a suitable ester thereof. The key transformation would be the nucleophilic substitution of the bromine atom with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection if necessary.

Multistep Synthetic Pathways from Dicarboxylic Acid Esters

Another classical approach to the synthesis of amino acids and their derivatives is through the functionalization of dicarboxylic acid esters. These methods often involve the selective transformation of one of the ester groups into an amine or a precursor to an amine, while the other ester group is either retained or converted to a carboxylic acid.

Detailed, established multistep synthetic pathways starting from dicarboxylic acid esters specifically for this compound are not prominently described in the surveyed literature. However, general methodologies in amino acid synthesis suggest that a diester of a seven-carbon diacid, such as pimelic acid, could serve as a starting point. A hypothetical route could involve the selective conversion of one ester group to an amide, followed by a Hoffman, Curtius, or Lossen rearrangement to introduce the amino group at the 7-position. The remaining ester group would then be hydrolyzed to the carboxylic acid. The success of such a pathway would be highly dependent on achieving selective functionalization of the two ester groups.

Synthesis of Amino- and Oxo-Heptanoic Acid Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in biological systems and for the development of new chemical tools.

Enantioselective Synthesis of Chiral Amino-oxo-acids

The introduction of chirality is often a critical step in the synthesis of biologically active molecules. General methods for the enantioselective synthesis of α-amino acids have been well-established and could potentially be adapted for chiral amino-oxo-heptanoic acids. organic-chemistry.org These methods often employ chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. For instance, biocatalytic reductive amination of α-keto acids using engineered amine dehydrogenases has emerged as a powerful tool for the synthesis of chiral amino acids with high enantiomeric excess. manchester.ac.uk A similar strategy could hypothetically be applied to a suitable keto-heptanoic acid precursor to generate an enantiomerically pure amino-oxo-heptanoic acid.

Derivatization for Biochemical Probe Development

The derivatization of amino acids is a key strategy for the development of biochemical probes to study biological processes. This can involve the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups. While specific examples for this compound are not detailed, general methods for amino acid derivatization are widely applicable. wiley.comsemanticscholar.org For example, the free amino group can be acylated, while the carboxylic acid can be converted to an ester or an amide. Furthermore, protected forms of related aminoheptanoic acids, such as Fmoc-7-amino-heptanoic acid, are commercially available and serve as versatile building blocks for solid-phase peptide synthesis, which can be a method for creating more complex biochemical probes. broadpharm.com

Preparation of Hydroxylated and Cyano-Substituted Heptanoic Acid Derivatives

The synthesis of substituted heptanoic acid derivatives introduces further chemical diversity. While direct methods for the preparation of hydroxylated and cyano-substituted derivatives of this compound are not explicitly documented, the synthesis of related substituted heptanoic acids has been reported.

For instance, the synthesis of 7-cyano-5-oxoheptanoic acid has been described, starting from 5-oxohexanoic acid and bromoacetonitrile. prepchem.com This demonstrates a method for introducing a cyano group onto a heptanoic acid backbone.

| Starting Material | Reagent | Product |

| 5-Oxohexanoic acid | Bromoacetonitrile | 7-Cyano-5-oxoheptanoic acid |

This table illustrates a reported synthesis of a cyano-substituted heptanoic acid derivative.

Similarly, the synthesis of 7-chloro-2-oxoheptanoic acid from 1-bromo-5-chloro-pentane via a Grignard reaction with diethyl oxalate (B1200264) has been patented. google.com This provides a route to a halogenated oxo-heptanoic acid.

| Starting Material | Key Reagents | Product |

| 1-Bromo-5-chloro-pentane | Magnesium, Diethyl oxalate | 7-Chloro-2-oxoheptanoic acid |

This table outlines the synthesis of a chloro-substituted oxo-heptanoic acid.

The synthesis of hydroxylated amino acids is another important area, with both chemical and enzymatic methods being developed. researchgate.net These methods could potentially be adapted to introduce hydroxyl groups at various positions on the heptanoic acid chain of this compound, further expanding the range of accessible analogues.

Chemoenzymatic and Biocatalytic Approaches in Heptanoic Acid Synthesis

The synthesis of functionalized heptanoic acid derivatives, such as this compound, can potentially benefit from the integration of enzymatic methods. Chemoenzymatic and biocatalytic strategies offer mild reaction conditions, high selectivity, and a favorable environmental profile compared to purely chemical routes. While specific literature detailing the enzymatic synthesis of this compound is not extensively available, general principles of biocatalysis can be applied to propose potential synthetic pathways.

Enzyme-Mediated Transformations in Amino Acid Synthesis

Enzymes, particularly from the hydrolase and ligase families, are instrumental in the synthesis of amino acids and related compounds. These biocatalysts can be employed for the formation of the amide bond, a key feature of this compound.

One potential biocatalytic approach involves the selective amidation of a dicarboxylic acid precursor, such as pimelic acid (heptanedioic acid). Lipases are a class of enzymes that can catalyze amide bond formation, a reaction known as aminolysis. york.ac.uk Typically, this reaction involves the condensation of a carboxylic acid or its ester with an amine. nih.gov For the synthesis of this compound, a selective mono-amidation of pimelic acid or its derivative would be required. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been reported for the amidation of various carboxylic acids. nih.gov

Another class of enzymes, carboxylic acid reductases (CARs), have been explored for their ability to catalyze amide bond formation. polimi.it These enzymes activate carboxylic acids via the formation of an acyl-adenylate intermediate, which can then react with an amine. mdpi.com This method could potentially be applied to the mono-amidation of pimelic acid.

Nitrilases represent another family of enzymes that could be utilized in a chemoenzymatic route. openbiotechnologyjournal.com A potential pathway could involve the enzymatic hydrolysis of a nitrile precursor, such as 7-cyanoheptanoic acid, to the corresponding carboxylic acid. While nitrilases primarily yield carboxylic acids, under certain conditions, they can also produce amides. wikipedia.org

The table below summarizes potential enzyme classes and their relevance to the synthesis of this compound.

| Enzyme Class | Precursor Molecule | Transformation | Potential Product |

| Lipase | Pimelic acid or its monoester | Selective mono-amidation | This compound |

| Carboxylic Acid Reductase (CAR) | Pimelic acid | ATP-dependent selective mono-amidation | This compound |

| Nitrilase | 6-cyanohexanoic acid | Hydrolysis | This compound |

Stereospecific Synthesis using Biocatalysts

While this compound itself is not chiral, the principles of stereospecific biocatalysis are crucial in the broader context of amino acid synthesis. Should a chiral center be introduced into the heptanoic acid backbone, biocatalysts would be the preferred method for achieving high enantioselectivity.

For the synthesis of chiral amino acids, enzymes such as transaminases, dehydrogenases, and acylases are commonly employed. For instance, the amidomalonate synthesis, a chemical method, can be combined with enzymatic resolution to obtain enantiomerically pure amino acids. libretexts.orgopenstax.org

Biocatalytic methods offer a powerful tool for the synthesis of complex molecules under mild and selective conditions. Although direct enzymatic routes to this compound are not prominently documented, the application of known enzyme classes to suitable precursors presents a promising area for future research and development in the sustainable synthesis of functionalized fatty acid derivatives.

Enzymatic Interactions and Mechanistic Studies of Amino Oxo Heptanoic Acid Analogues

Enzyme Inhibition Studies by Amino-oxo-Heptanoic Acid Derivatives

Derivatives and analogues of amino-oxo-heptanoic acid have been investigated as inhibitors for a range of enzymes, leveraging their structural similarities to natural substrates or transition states to interfere with catalytic activity.

While specific studies on (S)-2-Amino-7-oxoheptanoic acid as an arginase inhibitor were not detailed in the provided search results, the principle of transition-state analogue inhibition is well-established for this enzyme, particularly with boronic acid-containing arginine analogues like (S)-2-amino-6-boronohexanoic acid (ABH). Arginase is a metalloenzyme with a binuclear manganese cluster that is crucial for its catalytic function. The enzyme hydrolyzes L-arginine to L-ornithine and urea (B33335) through a mechanism involving a tetrahedral intermediate.

Transition-state analogues are designed to mimic this high-energy intermediate. Boronic acid derivatives such as ABH are potent inhibitors because the planar boronic acid moiety is attacked by the metal-bridging hydroxide (B78521) ion in the enzyme's active site. This nucleophilic attack results in the formation of a stable tetrahedral boronate anion, which effectively mimics the proposed tetrahedral intermediate of the arginine hydrolysis reaction. This mimicry allows the inhibitor to bind to the enzyme with much higher affinity than the substrate itself. The high affinity of ABH is proposed to stem from its structural similarity to this tetrahedral intermediate in its hydrated form. This established mechanism provides a strong foundation for the design of other transition-state analogue inhibitors of arginase.

7,8-Diaminopelargonic acid aminotransferase (DAPA AT) is an enzyme involved in the biotin (B1667282) biosynthesis pathway in Mycobacterium tuberculosis and is considered a potential drug target. The enzyme's natural substrate is (S)-8-amino-7-oxononanoic acid ((S)-KAPA). Research has shown that analogues of KAPA can act as effective inhibitors of DAPA AT.

Specifically, the (R)-enantiomer of KAPA, which is not the substrate, was found to be an inhibitor of the enzyme. Furthermore, an achiral analogue, desmethyl-KAPA (8-amino-7-oxooctanoic acid), also demonstrated potent inhibition of M. tuberculosis DAPA AT. Both (R)-KAPA and desmethyl-KAPA were shown to bind to both the pyridoxal (B1214274) 5'-phosphate (PLP) form and the pyridoxamine (B1203002) 5'-phosphate (PMP) form of the enzyme, with inhibition constants in the micromolar range. These findings highlight a path for developing new antimycobacterial agents by targeting DAPA AT.

| Inhibitor | Enzyme Form | Inhibition Constant (Kᵢ) |

|---|---|---|

| (R)-KAPA | PLP form (Kᵢ₁) | 5.9 ± 0.2 µM |

| (R)-KAPA | PMP form (Kᵢ₂) | 1.7 ± 0.2 µM |

| Desmethyl-KAPA | PLP form (Kᵢ₁) | 4.2 ± 0.2 µM |

| Desmethyl-KAPA | PMP form (Kᵢ₂) | 0.9 ± 0.2 µM |

Leukotriene-A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene-B4 (LTB4). During screening for LTA4H inhibitors, a novel amino acid, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, was isolated from the microorganism Streptomyces diastaticus.

This compound, structurally related to the biotin precursor 7-keto-8-aminopelargonic acid, demonstrated notable inhibitory activity against LTA4H. It was found to have a half-maximal inhibitory concentration (IC₅₀) of 0.6 µM, indicating its potential as a lead compound for the development of new anti-inflammatory agents.

Structural Biology of Enzyme-Inhibitor Complexes

Understanding the three-dimensional structure of how these inhibitors bind to their target enzymes is crucial for structure-based drug design and for optimizing inhibitor potency and selectivity.

While a crystal structure of arginase with (S)-2-Amino-7-oxoheptanoic acid was not found, high-resolution X-ray crystallography has provided detailed views of arginase complexed with the potent transition-state analogue (S)-2-amino-6-boronohexanoic acid (ABH). The structure of human arginase I in complex with ABH reveals that the inhibitor binds in the active site as a tetrahedral boronate anion. This anion forms inner-sphere coordination interactions with the two manganese ions in the binuclear cluster, mimicking the proposed tetrahedral intermediate of the catalytic reaction.

The ultrahigh-resolution (1.29 Å) structure shows that the inhibitor's α-amino and α-carboxylate groups are anchored by a fully saturated network of hydrogen bonds. A related structure of human arginase I with (2S)-2-amino-7,8-epoxyoctanoic acid also shows the inhibitor's α-carboxylate and α-amino groups anchored by multiple direct and water-mediated hydrogen bonds. These crystallographic studies provide a precise map of the active site, confirming the mechanism of transition-state mimicry and offering a structural basis for the nanomolar affinity of these inhibitors.

In conjunction with experimental inhibition data, molecular modeling has been used to investigate the binding of KAPA analogues to the active site of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT). Modeling studies of the DAPA AT active site with the inhibitor (R)-KAPA revealed specific interactions that contribute to its binding affinity. The model showed that (R)-KAPA forms specific hydrogen bonds with the side chain of the active site residue Threonine 309 (T309) and with the phosphate (B84403) group of the pyridoxal 5'-phosphate cofactor. These computational insights complement the kinetic data and provide a structural hypothesis for the observed inhibition, which can guide the future design of more potent DAPA AT inhibitors.

Mechanistic Enzymology of Related Enzymes

The enzymes responsible for the biosynthesis of biotin, an essential vitamin, serve as excellent models for studying enzymatic mechanisms, particularly those dependent on the versatile cofactor pyridoxal 5'-phosphate (PLP). Understanding these mechanisms is fundamental to elucidating the effects of substrate analogues like 7-amino-7-oxoheptanoic acid.

Catalytic Mechanisms of Pyridoxal 5′-Phosphate (PLP)-Dependent Enzymes (e.g., 8-Amino-7-oxononanoate (B1240340) Synthase)

Pyridoxal 5'-phosphate (PLP) is a highly versatile cofactor involved in a vast array of enzymatic reactions, primarily in amino acid metabolism. ebi.ac.uk PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, racemization, and elimination by forming a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. nih.gov This internal aldimine is then replaced by the amino group of the substrate, forming an external aldimine that is central to the catalytic cycle. nih.gov

A prime example of a PLP-dependent enzyme is 8-amino-7-oxononanoate synthase (AONS), which catalyzes the first committed step in biotin biosynthesis: the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. nih.govresearchgate.net The catalytic mechanism of AONS from Escherichia coli has been extensively studied and proceeds through several key steps:

Formation of the External Aldimine: The reaction initiates with the rapid formation of an external aldimine between L-alanine and the PLP cofactor. nih.gov

Conformational Change and Quinonoid Formation: The binding of the second substrate, pimeloyl-CoA, induces a significant conformational change in the enzyme. nih.govnih.gov This change facilitates the abstraction of the Cα proton from the L-alanine moiety by a catalytic lysine residue (Lys236 in E. coli AONS), leading to the formation of a quinonoid intermediate. nih.govresearchgate.net This intermediate is stabilized by the electron-withdrawing properties of the PLP cofactor.

Acylation and Decarboxylation: The quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA. This is followed by decarboxylation of the alanine (B10760859) moiety. researchgate.net

Protonation and Product Release: The resulting intermediate is protonated to yield the 8-amino-7-oxononanoate product bound to PLP as an external aldimine. Finally, the product is released through transaldimination, where the active site lysine attacks the external aldimine, regenerating the internal aldimine and preparing the enzyme for another catalytic cycle. researchgate.net

The crystal structure of AONS has revealed a symmetrical homodimer with a deep cleft leading to the active site, where the critical PLP-binding lysine resides. nih.gov The binding of substrates and the subsequent catalytic steps are associated with significant conformational changes, including a rotation of the pyridine (B92270) ring of PLP and a rearrangement of the C-terminal domain. nih.govnih.gov

Transamination Mechanisms of BioA (Adenosylmethionine-8-amino-7-oxononanoate Transaminase)

Following the synthesis of 8-amino-7-oxononanoate by AONS, the next step in biotin biosynthesis is catalyzed by adenosylmethionine-8-amino-7-oxononanoate transaminase, commonly known as BioA. nih.gov This PLP-dependent enzyme is unique as it utilizes S-adenosyl-L-methionine (SAM) as the amino donor to convert 8-amino-7-oxononanoate (also referred to as 7-keto-8-aminopelargonic acid or KAPA) into 7,8-diaminopelargonic acid (DAPA). nih.govmdpi.com

The transamination reaction catalyzed by BioA follows a classical ping-pong bi-bi mechanism, which can be divided into two half-reactions: nih.gov

First Half-Reaction: Formation of Pyridoxamine 5'-Phosphate (PMP)

The amino group of the first substrate, SAM, attacks the internal aldimine, displacing the active site lysine (Lys274 in E. coli BioA) to form an external aldimine. nih.gov

A proton is abstracted from the Cα of the SAM moiety by the now-free lysine residue, leading to the formation of a quinonoid intermediate. nih.gov

The quinonoid intermediate tautomerizes to a ketimine intermediate.

Hydrolysis of the ketimine releases the keto-acid product, S-adenosyl-4-methylthio-2-oxobutanoate, and leaves the cofactor in its aminated form, pyridoxamine 5'-phosphate (PMP). nih.gov

Second Half-Reaction: Formation of DAPA

The second substrate, 8-amino-7-oxononanoate, enters the active site and its keto group forms a Schiff base with the amino group of PMP. nih.gov

A proton is transferred from the C4' of PMP to the Cα of the substrate, facilitated by the active site lysine.

This results in an external aldimine of the product, 7,8-diaminopelargonic acid (DAPA).

Finally, the active site lysine attacks this external aldimine, releasing DAPA and regenerating the internal aldimine with the PLP cofactor, returning the enzyme to its initial state. nih.gov

The catalytic cycle of BioA highlights the essential role of the PLP cofactor in facilitating the transfer of the amino group through the formation of stable intermediates.

Modulatory Effects on Enzyme Conformation and Activity

The binding of molecules other than the natural substrate to an enzyme's active site or to an allosteric site can significantly modulate its conformation and catalytic activity. nih.gov These modulatory effects can be either inhibitory or activating and are of great interest in drug design and for understanding metabolic regulation.

Substrate analogues, which are structurally similar to the natural substrate, can act as competitive inhibitors by binding to the active site and preventing the substrate from binding. The binding of these analogues can induce conformational changes in the enzyme that are similar or different from those induced by the natural substrate. nih.govnih.gov For instance, in AONS, the binding of the non-substrate D-alanine is enhanced in the presence of pimeloyl-CoA, suggesting that substrate binding can influence the binding of other ligands and induce conformational shifts. nih.govnih.gov

The study of inhibitors has provided valuable insights into the conformational dynamics of these enzymes. For example, the antibiotic amiclenomycin (B1667051) is a potent inhibitor of BioA. nih.gov X-ray crystallography has shown that amiclenomycin forms a covalent adduct with the PLP cofactor, leading to the aromatization of its cyclohexadiene ring and irreversible inactivation of the enzyme. nih.gov This demonstrates how a small molecule can induce a significant and permanent change in the active site. Similarly, trifluoroalanine (B10777074) acts as a suicide inhibitor of AONS, forming a covalent adduct with the active site lysine after a series of chemical transformations initiated within the active site. nih.goved.ac.uk

The binding of these inhibitors often leads to a "closed" or more compact conformation of the enzyme, which can be observed through techniques like X-ray crystallography and peptide hydrogen-deuterium exchange. nih.gov This tightening of the protein structure upon ligand binding is a common feature of induced fit, where the enzyme conforms to the shape of the bound ligand to optimize interactions. nih.gov

While much of the research has focused on irreversible inhibitors, the study of reversible, non-covalent inhibitors is also crucial. These inhibitors can modulate enzyme activity through various mechanisms, including allosteric regulation, where binding at a site distinct from the active site causes a conformational change that alters the active site's affinity for the substrate. nih.gov Although specific studies on the modulatory effects of this compound analogues are not extensively detailed in the available literature, the principles derived from studies with related compounds suggest that such analogues would likely act as competitive inhibitors of enzymes like AONS and BioA. The degree of inhibition and the specific conformational changes induced would depend on the precise structure of the analogue and its ability to mimic the binding of the natural substrates.

Interactive Data Table: Key Enzymes and Their Mechanistic Features

| Enzyme | EC Number | Cofactor | Reaction Catalyzed | Key Mechanistic Features |

| 8-Amino-7-oxononanoate Synthase (AONS) | 2.3.1.47 | Pyridoxal 5'-phosphate (PLP) | L-alanine + Pimeloyl-CoA → 8-Amino-7-oxononanoate + CO₂ + CoA | Decarboxylative condensation, PLP-dependent, substrate-induced conformational change |

| Adenosylmethionine-8-amino-7-oxononanoate Transaminase (BioA) | 2.6.1.62 | Pyridoxal 5'-phosphate (PLP) | 8-Amino-7-oxononanoate + S-Adenosyl-L-methionine → 7,8-Diaminononanoate + S-Adenosyl-4-methylthio-2-oxobutanoate | Transamination, Ping-pong bi-bi mechanism, unique amino donor (SAM) |

Applications in Chemical Biology and Biotechnology Research

Utilization as Building Blocks in Complex Organic Synthesis

7-Amino-7-oxoheptanoic acid serves as a versatile building block in the field of complex organic synthesis, offering a linear seven-carbon chain with two distinct functional groups—a carboxylic acid and an amide. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a valuable precursor for a range of molecules.

The structural features of this compound make it a useful starting material for the synthesis of various specialty chemicals and intermediates. One notable application is in the development of PROTAC (Proteolysis Targeting Chimera) linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is crucial for its efficacy, and aliphatic chains derived from molecules like this compound are commonly employed. broadpharm.com

The Boc-protected form of the amino acid, Boc-7-aminoheptanoic acid, is a commercially available reagent used in the synthesis of these linkers. The carboxylic acid terminus can be coupled to one part of the PROTAC, while the Boc-protected amine can be deprotected to allow for linkage to the other active component of the chimera. broadpharm.commedchemexpress.com

Table 1: Examples of Specialty Chemicals Derived from this compound Derivatives

| Derivative | Application | Role of the 7-Carbon Chain |

|---|

A significant application of derivatives of this compound is in the synthesis of pharmaceutical compounds. 7-Aminoheptanoic acid, which can be derived from the title compound, is a key intermediate in the synthesis of the antidepressant drug Tianeptine. nih.govsemanticscholar.orggoogle.comacs.org Tianeptine possesses a unique tricyclic structure and its synthesis involves the coupling of a 7-aminoheptanoate ester with the tricyclic core, followed by hydrolysis. nih.govsemanticscholar.org

The synthesis of Tianeptine highlights the role of the 7-aminoheptanoic acid scaffold in introducing a flexible side chain that is crucial for the drug's pharmacological activity. nih.gov Various synthetic routes to Tianeptine have been developed, with a focus on improving the efficiency of incorporating the 7-aminoheptanoic acid moiety. semanticscholar.orggoogle.com

Table 2: Pharmaceutical Application of a this compound Derivative

| Derivative | Pharmaceutical Compound | Therapeutic Class |

|---|

Role in Quantitative Proteomic Analysis and Target Identification

While direct applications of this compound in quantitative proteomics are not widely documented, its derivatives have been utilized in the design of chemical probes for target identification and analysis of protein interactions.

A derivative of this compound has been incorporated into a chemical probe designed for the quantitative proteomic analysis of histone deacetylase (HDAC) inhibitors. Specifically, 7-((2-((tert-butoxycarbonyl)amino)phenyl)amino)-7-oxoheptanoic acid was used in the synthesis of an activity-based profiling probe (ABPP). nih.gov This probe was instrumental in identifying the specific targets of a novel 2-aminobenzamide (B116534) HDAC inhibitor in neural stem cells derived from patients with Friedreich's Ataxia. nih.gov The 7-carbon chain in this context serves as a linker to connect the HDAC-binding moiety to a reporter tag, enabling the enrichment and identification of target proteins. nih.gov

The use of well-designed chemical probes, such as the one derived from 7-((2-((tert-butoxycarbonyl)amino)phenyl)amino)-7-oxoheptanoic acid, is crucial for distinguishing between specific and nonspecific protein interactions in proteomic experiments. nih.gov By including a control probe that is structurally similar but lacks the key binding element, researchers can identify proteins that are specifically targeted by the active probe. nih.gov This approach, coupled with quantitative mass spectrometry, allows for the differentiation of true biological targets from proteins that may bind non-specifically to the probe or the support matrix. nih.gov

Investigation in Metabolomics for Identifying Metabolic Signatures

Currently, there is a lack of available scientific literature detailing the investigation of this compound in the field of metabolomics for the purpose of identifying metabolic signatures. While metabolomic studies frequently analyze a wide range of amino acids and their derivatives to uncover biomarkers for various physiological and pathological states, the specific role and metabolic fate of this compound have not been a focus of published research to date.

Analysis of Metabolite Profiles in Biological Samples

While this compound is not a widely documented metabolite in routine biological sample analysis, the study of its parent dicarboxylic acid, pimelic acid, provides significant context. Pimelic acid is analyzed in urine samples and its presence can be of diagnostic value. nih.gov Elevated excretion of pimelic acid, along with other dicarboxylic acids, is associated with certain metabolic disorders, including disruptions in mitochondrial and peroxisomal beta-oxidation. nih.gov

The monitoring of urinary pimelic acid can also serve as an indicator of biotin (B1667282) metabolism. healthmatters.io Increased levels may suggest issues with biotin availability or utilization, stemming from dietary insufficiency, malabsorption, or genetic disorders that affect biotin-dependent pathways. healthmatters.io Given that certain gut bacteria are capable of producing pimelic acid, urinary levels can also reflect the state of the gut microbiome. healthmatters.io The analysis of such compounds is critical for identifying potential metabolic disturbances and guiding further investigation. nih.govhealthmatters.io

Table 1: Analysis of Pimelic Acid in Biological Samples

| Analyte | Biological Matrix | Associated Conditions | Significance |

| Pimelic Acid | Urine | Disorders of beta-oxidation (mitochondrial, peroxisomal) | Diagnostic marker |

| Pimelic Acid | Urine | Biotin metabolism disorders (e.g., deficiency) | Indicator of metabolic disruption |

| Pimelic Acid | Urine | Gut microbiome imbalance | Reflection of microbial activity |

Correlation with Metabolic Pathways and Biochemical Processes

The heptanedioic acid backbone of this compound is directly linked to key biochemical processes through its precursor, pimelic acid. Pimelic acid is a crucial intermediate in the biosynthesis of vitamin B7 (biotin) and the amino acid lysine (B10760008). wikipedia.org In many microorganisms, derivatives of pimelic acid are essential building blocks for constructing the biotin molecule.

The biosynthesis of pimelic acid is an area of active research, with evidence suggesting it begins with malonyl-CoA. wikipedia.org In engineered metabolic pathways, this process has been demonstrated in microorganisms like Escherichia coli. By manipulating the native biotin synthesis pathway, researchers can channel metabolic flux towards the production of pimeloyl-ACP, a key intermediate. osti.gov This pathway involves enzymes such as BioC, which methylates malonyl-ACP, and the fatty acid synthesis (FAS) complex, which extends the carbon chain to generate the C7 pimeloyl structure. osti.gov Disruptions in these pathways can lead to an accumulation of pimelic acid, highlighting its central role as a metabolic intermediate. healthmatters.io

Research into Bioproduction of Industrially Relevant Compounds

While direct bioproduction of this compound is not extensively documented, significant research has focused on the microbial synthesis of its precursor, pimelic acid, a C7 dicarboxylic acid (DCA). nih.gov These bio-based production methods offer a sustainable alternative to traditional petrochemical routes. osti.gov

Metabolic engineering of microorganisms, particularly E. coli, has been a successful strategy. osti.govnih.gov One approach involves modifying the biotin-fatty acid biosynthetic pathway. By overexpressing specific enzymes like BioC and knocking out downstream enzymes like BioH, the metabolic pathway can be redirected to accumulate pimeloyl-ACP and subsequently pimelic acid. osti.gov

Another innovative strategy is the use of a reversed β-oxidation cycle. Researchers have engineered E. coli to produce pimelate (B1236862) by replacing the typical condensation substrate (succinyl-CoA) with glutaryl-CoA. nih.gov When the engineered strain was supplied with glutarate, it successfully produced pimelate, achieving a concentration of 25 mg/L in one study. nih.gov These methods demonstrate the potential for producing odd-carbon dicarboxylic acids from renewable feedstocks, laying the groundwork for the potential future bioproduction of derivatives like this compound.

Table 2: Research Findings in Bioproduction of Pimelic Acid

| Organism | Engineering Strategy | Precursor(s) / Substrate(s) | Product | Reported Titer |

| Escherichia coli | Modification of biotin-fatty acid biosynthesis (e.g., overexpression of BioC) | Malonyl-CoA | Pimelic acid / Pimeloyl-ACP | Not specified |

| Escherichia coli | Reversal of β-oxidation pathway | Glutaryl-CoA (from exogenous glutarate) | Pimelate (Pimelic acid) | 25 mg/L |

Future Directions and Emerging Research Avenues for 7 Amino 7 Oxoheptanoic Acid Studies

Exploration of Novel Biotransformations and Enzymatic Systems

The pursuit of green and sustainable chemical manufacturing has intensified research into biocatalytic methods. For the synthesis of 7-amino-7-oxoheptanoic acid, future work will likely focus on discovering and engineering enzymes and whole-cell systems capable of its efficient production. Enzymatic synthesis offers a promising alternative to traditional chemical methods, which can be costly and environmentally challenging. researchgate.net

Key research avenues include:

Discovery of Novel Enzymes: Screening microbial genomes and metagenomic libraries for novel amidases, transaminases, or carboxyl reductases with activity towards pimelic acid derivatives or related precursors.

Enzyme Engineering: Utilizing directed evolution and rational design to improve the catalytic efficiency, substrate specificity, and stability of known enzymes. For instance, D-amino acid oxidases (DAAO) have been engineered for industrial bioconversions, a strategy that could be adapted for enzymes relevant to this compound synthesis. researchgate.net

| Enzymatic Strategy | Potential Application for this compound | Key Advantages |

| Asymmetric Reductive Amination | Conversion of a 7-oxoheptanoic acid precursor into the final amino acid amide. | High enantioselectivity, mild reaction conditions. rsc.org |

| Asymmetric Amination of Keto Acids | Use of transaminases to transfer an amino group to a keto-acid precursor. | Potential for high optical purity of the final product. rsc.org |

| Biocatalytic Amide Bond Formation | Direct amidation of a pimelic acid derivative using engineered ligases or acylases. | Environmentally friendly process, avoids harsh chemical reagents. nih.gov |

Development of Advanced Stereoselective Synthetic Methodologies

As the importance of chirality in pharmaceuticals and biomaterials is well-established, developing advanced methods for the stereoselective synthesis of this compound and its analogues is a critical research frontier. While this specific molecule is achiral, introducing substituents along its carbon backbone would create chiral centers, making stereocontrol essential. Advances in asymmetric synthesis will be crucial for creating novel, optically pure derivatives for drug discovery and other applications. bohrium.comnih.gov

Future research will likely incorporate:

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of dehydroamino acid precursors is a highly efficient method for producing chiral amino acids with high enantioselectivity. This could be applied to unsaturated precursors of this compound derivatives.

Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct the stereoselective alkylation or other modifications of the molecule's backbone.

Organocatalysis: Using small organic molecules as catalysts to achieve high stereoselectivity, avoiding the use of potentially toxic or expensive heavy metals.

Photobiocatalysis: A novel approach combines visible-light photoredox catalysts with enzymes to perform radical-based transformations, enabling the stereoselective synthesis of non-canonical amino acids that are difficult to access through other means. researchgate.net This cutting-edge technique could be used to create complex derivatives from glycine (B1666218) or α-branched amino acid substrates. researchgate.net

Integrated Systems Biology Approaches to Elucidate Complex Metabolic Networks

Understanding the metabolic context of this compound is fundamental for optimizing its biotechnological production and uncovering its potential physiological roles. Dicarboxylic acids (DCAs) are metabolized through peroxisomal β-oxidation, and understanding the flux through these and related pathways is key. nih.gov Integrated systems biology, which combines high-throughput 'omics' data with computational modeling, provides a powerful framework for this purpose. researchgate.net

Emerging strategies in this area include:

Genome-Scale Metabolic Modeling (GSMM): Constructing and validating computational models of metabolism in production organisms (like E. coli or yeast) to predict the effects of genetic modifications and optimize metabolic flux towards this compound or its precursors. researchgate.net

Omics Analyses: Employing transcriptomics, proteomics, and metabolomics to gain a global view of the cellular response to the production of this compound. This can help identify metabolic bottlenecks, competing pathways, and previously unknown regulatory mechanisms.

CRISPR-Cas9 Mediated Gene Editing: Using advanced gene-editing tools to rapidly and precisely modify the genomes of microbial hosts to redirect carbon flux towards the desired product. This can augment the efficiency and reliability of strain improvement for DCA bioproduction. researchgate.netacs.org

Design and Synthesis of Rationally Designed Molecular Probes and Enzyme Modulators

To investigate the metabolic fate and potential biological targets of this compound, researchers will need sophisticated chemical tools. The design and synthesis of molecular probes and enzyme modulators are central to this effort.

Future developments will focus on:

Isotopically Labeled Analogs: Synthesizing versions of this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N) to trace its metabolic pathways using techniques like mass spectrometry and NMR.

Fluorescent Probes: Attaching fluorescent tags to the molecule to visualize its uptake, localization, and interactions within living cells using advanced microscopy techniques.

Enzyme Inhibitors and Modulators: Based on the enzymes identified through systems biology approaches, researchers can design and synthesize small molecules that specifically inhibit or activate these enzymes. nih.gov This allows for the controlled perturbation of metabolic pathways, helping to elucidate the function of specific enzymes and the physiological role of the compound. nih.gov Such modulators could be designed as mechanism-based inhibitors or allosteric regulators to provide precise control over metabolic flux.

Q & A

Q. Methodological Framework :

- Design a fractional factorial experiment varying pH, temperature, and solvent polarity.

- Apply ANOVA to identify statistically significant factors .

How can computational modeling optimize the synthesis of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) and molecular dynamics (MD) simulations predict:

- Reaction pathways : Transition states for hydrogenation/hydrolysis steps, reducing trial-and-error in catalyst selection .

- Solvent effects : Simulate solvent-candidate interactions to prioritize solvents with high stabilization energy (e.g., 1,2-DCE’s polarity aligns with intermediate stability) .

Case Study : MD simulations of Pd/C catalytic surfaces can model adsorption energies of intermediates, guiding catalyst design .

What are the challenges in characterizing the stability of this compound under varying storage conditions?

Advanced Research Question

Stability issues include:

- Hydrolytic degradation : The amide bond is prone to hydrolysis in humid environments. Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation kinetics .

- Oxidative pathways : Exposure to oxidizing agents (e.g., peroxides) forms byproducts. Monitor via LC-MS with radical scavengers (e.g., BHT) .

Q. Recommendations :

- Store at ≤ -20°C in argon-purged vials.

- Use desiccants (e.g., silica gel) to minimize moisture .

How does this compound interact with biological systems in peptide synthesis studies?

Advanced Research Question

The compound serves as a precursor for non-natural amino acids in peptide chains. Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.